2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O3 . It is a derivative of benzoic acid, which is characterized by the presence of a carboxylic acid group (-COOH) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H8F4O3/c15-12-7-9 (13 (19)20)4-5-11 (12)8-2-1-3-10 (6-8)21-14 (16,17)18/h1-7H, (H,19,20) . This indicates the presence of a carboxylic acid group (-COOH), a benzene ring, and fluorine atoms in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of fluorinated compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated compounds in medicinal chemistry. The development of practical methods for synthesizing such compounds emphasizes the role of fluorination in enhancing the properties of pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Degradation
Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence and potential toxicity of fluorinated compounds. Understanding the degradation pathways is crucial for assessing environmental risks and developing strategies to mitigate the impact of these substances (Liu & Avendaño, 2013).
Analytical and Environmental Chemistry
Studies on the analysis and environmental fate of fluorinated compounds such as F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances provide insights into the challenges and methodologies for monitoring and understanding the impact of these compounds. This research is critical for environmental risk assessment and the development of regulatory policies (Munoz, Liu, Duy, & Sauvé, 2019).
Biodegradation and Environmental Safety
The biodegradation of fluorinated alkyl substances is a significant area of research, given the environmental persistence of these compounds. Studies focusing on the degradation processes and the identification of degradation products contribute to a better understanding of the environmental fate and potential risks associated with fluorinated chemicals (Frömel & Knepper, 2010).
Novel Applications
Research into novel applications of fluorinated compounds, such as their use in antimalarial drug discovery, underscores the potential of fluorine chemistry in developing new therapeutic agents. The unique properties conferred by fluorination can lead to compounds with enhanced efficacy and pharmacokinetic profiles (Upadhyay, Chaudhary, de Oliveira, Borbás, Kempaiah, & Rathi, 2020).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, Fluoro-3-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQHYJGUDCKCOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681369 |
Source
|
Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261837-34-6 |
Source
|
Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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